(2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Synthesis Analysis
An efficient synthesis of this compound has been described starting from 3-bromothiophene-2-carboxylic acid and 2-fluorophenylhydrazine . The structures of the final and intermediate products have been determined by spectral analysis .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple aromatic rings and nitrogen-containing groups. It includes a phenylpyridine core, a piperazine ring, and a fluorophenyl group .Chemical Reactions Analysis
The synthesis of this compound involves several steps, including the reaction of 3-bromothiophene-2-carboxylic acid with 2-fluorophenylhydrazine hydrochloride in the presence of EDC· HCl, HOBT, DMF, and DIPEA . This is followed by several other reactions to form the final product .Scientific Research Applications
- Additionally, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- The compound (2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone has been investigated as an inhibitor of equilibrative nucleoside transporters (ENTs). It shows selectivity for ENT2 over ENT1, which is a promising feature for drug development .
- This compound exhibits a potent triple-acting profile as a PPARα, PPARγ, and PPARδ agonist. Its EC50 values for these receptors are 0.029 µM, 0.013 µM, and 0.029 µM, respectively .
Antiviral Activity
ENT Inhibition
PPAR Agonist Profile
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function . This compound is more selective to ENT2 than to ENT1 .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It is an irreversible and non-competitive inhibitor . The compound reduces the maximum rate (Vmax) of uridine uptake in ENT1 and ENT2 without affecting the affinity (Km) .
Biochemical Pathways
The inhibition of ENTs affects the nucleoside transport, which can impact various biochemical pathways. These pathways include nucleotide synthesis and regulation of adenosine function . The exact downstream effects would depend on the specific cellular context.
Pharmacokinetics
This suggests that it may have good bioavailability and stability within cells .
Result of Action
The result of the compound’s action is the inhibition of ENTs, leading to reduced nucleoside transport . This can affect various cellular processes, including nucleotide synthesis and regulation of adenosine function .
properties
IUPAC Name |
(2-fluorophenyl)-[4-[6-(4-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N4O/c22-16-7-5-15(6-8-16)19-9-10-20(25-24-19)26-11-13-27(14-12-26)21(28)17-3-1-2-4-18(17)23/h1-10H,11-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUIJPBZVCVXJO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluorophenyl)(4-(6-(4-fluorophenyl)pyridazin-3-yl)piperazin-1-yl)methanone |
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